molecular formula C7H6ClN3O2S B2712303 4-Nitrobenzo[d]thiazol-5-amine hydrochloride CAS No. 2230808-51-0

4-Nitrobenzo[d]thiazol-5-amine hydrochloride

Cat. No. B2712303
CAS RN: 2230808-51-0
M. Wt: 231.65
InChI Key: NSGBQZDYZAQBPU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzothiazole derivatives, which include 4-Nitrobenzo[d]thiazol-5-amine hydrochloride, often involves coupling substituted 2-amino benzothiazoles with other compounds. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . This structure is part of the azole heterocycles that include imidazoles and oxazoles .


Physical And Chemical Properties Analysis

This compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It has a clear pale yellow color .

Scientific Research Applications

Organic Synthesis

Research has demonstrated the utility of related nitrobenzo[d]thiazol compounds in organic synthesis. For instance, Besson, Guillard, and Rees (2000) improved the synthesis of thiazoloquinazolines from 2-amino-5-nitrobenzonitrile using microwave irradiation, highlighting the role of nitrobenzo[d]thiazol derivatives in facilitating heterocyclic ring formations (T. Besson, J. Guillard, C. Rees, 2000). Similarly, Androsov (2008) discussed the transformation of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole into 1,1-dialkylindolium-2-thiolates, showcasing the diverse reactivity of nitrophenyl-thiadiazole derivatives in creating nitrogenous heterocycles (D. A. Androsov, 2008).

Material Science

In the field of material science, Křupková et al. (2013) utilized 4-Chloro-2-fluoro-5-nitrobenzoic acid, a compound with similar reactivity profiles to 4-Nitrobenzo[d]thiazol-5-amine hydrochloride, for the solid-phase synthesis of heterocyclic scaffolds, indicating the potential of nitrobenzo[d]thiazol derivatives in the development of new materials (Soňa Křupková, Petr Funk, M. Soural, J. Hlaváč, 2013).

Medicinal Chemistry

Although specific applications of this compound in medicinal chemistry were not highlighted in the search results, related compounds have been studied for their biological activities. For example, Galkina et al. (2018) explored the antibacterial and antimycotic activities of 5-amino-substituted derivatives of 4-nitrofurazane, illustrating the potential of nitrobenzo[d]thiazol derivatives in developing new antimicrobial agents (I. V. Galkina, G. L. Takhautdinova, K. A. Ivshin, K. Khayarov, D. R. Islamov, Y. V. Bakhtiyarova, L. N. Yamalieva, O. N. Kataeva, V. Galkin, 2018).

properties

IUPAC Name

4-nitro-1,3-benzothiazol-5-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2S.ClH/c8-4-1-2-5-6(9-3-13-5)7(4)10(11)12;/h1-3H,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSGBQZDYZAQBPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1N)[N+](=O)[O-])N=CS2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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